3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline
Beschreibung
3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3,4-dichlorophenyl group at position 3 and a phenoxy group at position 3. Triazoloquinazolines are recognized for their dual applications in pharmaceuticals (e.g., anticancer, antimicrobial agents) and materials science (e.g., fluorophores, optoelectronic materials) due to their tunable photophysical and biological properties . The compound’s 3,4-dichlorophenyl substituent introduces electron-withdrawing effects, while the phenoxy group at C5 influences solubility and π-conjugation. This article provides a detailed comparison of this compound with structurally similar derivatives, focusing on synthesis, photophysical behavior, and biological activity.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N4O/c22-16-11-10-13(12-17(16)23)19-25-26-20-15-8-4-5-9-18(15)24-21(27(19)20)28-14-6-2-1-3-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUQSSEHUWJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3,4-dichloroaniline with phenoxyacetic acid can form an intermediate, which is then subjected to cyclization with triazole derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline derivatives. The compound has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colorectal Cancer) | 17.35 |
| HePG-2 (Hepatocellular Carcinoma) | 29.47 |
| MCF-7 (Breast Cancer) | Moderate Activity |
| PC3 (Prostate Cancer) | Moderate Activity |
The compound's effectiveness is attributed to its ability to intercalate DNA and inhibit topoisomerase II activity, leading to apoptosis in cancer cells. The presence of the dichlorophenyl moiety enhances its lipophilicity and binding affinity to target sites, facilitating better cellular uptake and interaction with DNA .
Case Studies
- Study on Cytotoxicity : A research study evaluated a series of quinazoline derivatives including 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline against four cancer cell lines. The results indicated significant cytotoxicity with specific emphasis on colorectal carcinoma cells where the compound exhibited the lowest IC50 values .
- Mechanistic Insights : Another study provided insights into the molecular interactions between the compound and DNA. Using molecular docking simulations, researchers demonstrated how the compound binds to the active site of topoisomerase II, supporting its role as a potent inhibitor .
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, blocking or altering their normal biological processes. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The triazoloquinazoline scaffold allows for modular substitution at positions 3 and 5, enabling diverse functionalization. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group in the target compound contrasts with electron-donating substituents (e.g., 2,3,4-trimethoxyphenyl in 5g), which alter electronic properties and reactivity .
- C5 Substitution: Phenoxy (target) vs. phenyl (5j) or morpholine (CAS 50330-59-1) affects solubility and intermolecular interactions .
Photophysical Properties
Photophysical studies highlight the impact of substituents on fluorescence quantum yields (Φf) and solvatochromism:
- Quantum Yields: The target compound’s 3,4-dichlorophenyl group likely reduces Φf compared to non-aryl-substituted triazoloquinazolines. For example, unsubstituted C3 derivatives exhibit Φf up to 0.72 in solution, while aryl-substituted analogs (e.g., 3-phenyl) show Φf < 0.50 due to non-radiative energy losses . The 4-(trifluoromethyl)phenyl analog () demonstrates strong emission in toluene (Φf ~ 0.65), attributed to the electron-withdrawing trifluoromethyl group and extended conjugation from the biphenylamino substituent at C5 .
- Solvatochromism: The target compound’s phenoxy group may enhance solvatochromic shifts in polar solvents, similar to related triazoloquinazolines, which exhibit emission wavelength shifts of 30–50 nm across solvents .
Biologische Aktivität
3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological profile of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H12Cl2N4O
- CAS Number : 477853-50-2
- Structure : The compound features a triazole ring fused with a quinazoline moiety, which is known for its bioactivity.
The biological activity of 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes involved in cancer progression and inflammation. For instance, it acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and inflammation .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits potent antimicrobial properties against both bacterial and fungal strains. Its effectiveness has been compared to standard antibiotics and antifungal agents .
- Anticancer Properties : The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating strong inhibitory effects on cell proliferation .
Anticancer Activity
Antimicrobial Activity
The compound has been tested against multiple pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Candida albicans | 16 μg/mL |
Case Studies
- In Vitro Studies : A study evaluated the efficacy of 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed synergistic effects when combined with traditional antibiotics like piperacillin-tazobactam, enhancing its bactericidal activity .
- Cytotoxicity Assessment : In a recent study involving various cancer cell lines, the compound exhibited notable cytotoxicity with a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase. This suggests its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the established synthetic routes for 3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline?
The compound is synthesized via cyclization of 4-hydrazinylquinazoline intermediates. Key steps include:
- Condensation of quinazoline-4-thiol with hydrazine hydrate in alcoholic media to form 4-hydrazinylquinazoline .
- Cyclization with triethyl orthoformate, acetic acid, or benzoyl chloride under reflux to yield triazolo[4,3-c]quinazoline derivatives (67–72% yields) .
- Characterization via / NMR, IR, and elemental analysis to confirm regiochemistry and purity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray diffraction (XRD): Resolves non-planar conformations and pincer-like aryl substituent arrangements .
- NMR spectroscopy: Identifies NH, C=O, and aromatic proton environments (e.g., δ = 6.41–7.33 ppm for NH groups) .
- IR spectroscopy: Detects functional groups like C≡N (2200–2250 cm) and C=O (1650–1750 cm) .
Q. What preliminary biological activities have been reported for this compound class?
- Cytotoxicity: IC < 4 µg/mL against HeLa cells, inducing necrosis and cytoskeletal disruption .
- Antimicrobial screening: Derivatives show activity against S. aureus and E. coli via agar streak dilution (MIC = 12.5–50 µg/mL) .
Advanced Research Questions
Q. How can contradictions in biological activity data between studies be resolved?
- Cell line specificity: Compare cytotoxicity profiles across models (e.g., HeLa vs. B16 melanoma cells) to assess selectivity .
- Assay standardization: Control variables like solvent polarity (e.g., toluene vs. MeCN) and aggregation effects, which alter photophysical properties and bioactivity .
- Dose-response validation: Use orthogonal assays (MTT, apoptosis markers) to confirm IC values .
Q. What computational methods predict photophysical behavior in triazoloquinazolines?
Q. How does the Dimroth rearrangement impact structural analysis during synthesis?
Q. What methodologies assess DNA interaction and genotoxicity?
Q. How can derivatives be designed for enhanced fluorescence in biomedical imaging?
Q. What advanced techniques elucidate cytotoxic mechanisms beyond IC50_{50}50?
Q. How does X-ray crystallography resolve conformational flexibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
